molecular formula C10H13NO3 B1444842 2-(Butan-2-yloxy)pyridine-4-carboxylic acid CAS No. 1250383-83-5

2-(Butan-2-yloxy)pyridine-4-carboxylic acid

Cat. No.: B1444842
CAS No.: 1250383-83-5
M. Wt: 195.21 g/mol
InChI Key: NXRLBXTVLZAZCP-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)pyridine-4-carboxylic acid is a versatile small molecule scaffold used in various chemical and biological applications. This compound features a pyridine ring substituted with a butan-2-yloxy group at the 2-position and a carboxylic acid group at the 4-position. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)pyridine-4-carboxylic acid typically involves the functionalization of pyridine derivatives. One common method is the reaction of pyridine-4-carboxylic acid with butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using an acid catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of magnetic catalysts, such as pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles, has been explored to improve reaction rates and simplify product separation .

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the carboxylic acid group, reduced piperidine derivatives, and substituted pyridine compounds. These products have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

2-(Butan-2-yloxy)pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in coordination with metal ions, affecting enzymatic processes and catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Butan-2-yloxy)pyridine-4-carboxylic acid include:

Uniqueness

What sets this compound apart is its combination of a butan-2-yloxy group and a carboxylic acid group on the pyridine ring. This unique structure allows it to participate in a broader range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

2-butan-2-yloxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-7(2)14-9-6-8(10(12)13)4-5-11-9/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRLBXTVLZAZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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